Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research. This compound has several potential applications in the field of pharmacology, and its synthesis method and mechanism of action have been studied extensively.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidin-4-ol derivatives have been evaluated for potential treatments for hiv-1, with a primary interest in finding ccr5 antagonists . The CCR5 receptor is essential for HIV-1 entry .
Biochemical Pathways
The ccr5 receptor, which piperidin-4-ol derivatives target, is part of the chemokine receptor family involved in immune responses .
Result of Action
The antagonism of the ccr5 receptor by piperidin-4-ol derivatives could potentially inhibit hiv-1 entry into cells .
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate in lab experiments is its specificity for HDAC inhibition. This allows for the selective manipulation of gene expression in cells and tissues. However, one limitation is that the compound may have off-target effects on other enzymes or proteins in the body, which could lead to unintended consequences.
Future Directions
There are several potential future directions for research on Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to study its effects on other cellular processes, such as metabolism and autophagy. Additionally, further research is needed to understand its potential off-target effects and to develop more selective HDAC inhibitors.
Synthesis Methods
The synthesis of Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate involves the reaction of 4-piperidinemethanol with cyclopropylsulfonyl chloride to form 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol. This intermediate is then reacted with ethyl 4-oxobutanoate in the presence of a base to form Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate.
Scientific Research Applications
Ethyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate has several potential applications in scientific research. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool for studying the function of certain proteins in the body.
properties
IUPAC Name |
ethyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-2-22-15(19)6-5-14(18)16-11-12-7-9-17(10-8-12)23(20,21)13-3-4-13/h12-13H,2-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPQZGYNFMLMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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